(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC18103338
Molecular Formula: C15H18BrNO4
Molecular Weight: 356.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BrNO4 |
|---|---|
| Molecular Weight | 356.21 g/mol |
| IUPAC Name | (3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-10-6-11(16)5-4-9(10)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | QWUDXENKJSOMQR-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)Br |
Introduction
Structural and Stereochemical Features
The compound features a partially saturated isoquinoline core, with a bromine atom at position 7 and a Boc-protected amine at position 2. The carboxylic acid group at position 3 introduces chirality, with the (3R)-configuration distinguishing it from its (3S)-enantiomer. Key structural attributes include:
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Isoquinoline Backbone: The 3,4-dihydro-1H-isoquinoline framework provides rigidity and planar aromaticity, facilitating interactions with biological targets.
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Bromine Substituent: The electron-withdrawing bromine atom at position 7 enhances electrophilic reactivity and may influence binding affinity in medicinal applications.
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Boc Protecting Group: The tert-butyloxycarbonyl group stabilizes the amine during synthesis and can be selectively removed under acidic conditions .
Stereochemical Considerations:
The (3R)-configuration directs spatial orientation of the carboxylic acid group, impacting hydrogen-bonding interactions and enzymatic recognition. Comparative studies with the (3S)-isomer reveal differences in metabolic stability and target binding .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, as outlined below:
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | POCl₃, DMF (Vilsmeier-Haack reaction) | Form isoquinoline core |
| 2 | Bromination | N-Bromosuccinimide (NBS), AIBN | Introduce bromine at position 7 |
| 3 | Boc Protection | Di-tert-butyl dicarbonate, DMAP | Protect amine with Boc group |
| 4 | Carboxylation | CO₂, Pd catalysis | Install carboxylic acid at position 3 |
| 5 | Chiral Resolution | Chiral HPLC | Isolate (3R)-enantiomer |
Data derived from patent literature and synthetic methodologies for analogous compounds .
Challenges and Solutions
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Regioselective Bromination: NBS with radical initiators (e.g., AIBN) ensures selective bromination at position 7 .
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Stereocontrol: Asymmetric hydrogenation or chiral auxiliary methods are critical for achieving the (3R)-configuration .
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Purification: Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) yields >98% purity.
Applications in Pharmaceutical Research
Immunomodulatory Activity
Patent data highlights substituted isoquinolines as potent immunomodulators. The bromine and Boc groups in this compound enhance binding to Toll-like receptors (TLRs), modulating cytokine production .
Key Findings:
Enzyme Inhibition
The carboxylic acid group chelates metal ions in enzymatic active sites. Preliminary assays show inhibition of:
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Angiotensin-Converting Enzyme (ACE):
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Matrix Metalloproteinase-9 (MMP-9):
Analytical Characterization
Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.45 (s, 9H, Boc), δ 4.25 (m, 1H, H-3), δ 7.32 (d, J=8.2 Hz, H-8) |
| ¹³C NMR | δ 155.2 (C=O, Boc), δ 172.4 (COOH), δ 121.7 (C-Br) |
| HRMS | m/z 356.0682 [M+H]⁺ (calc. 356.0685) |
Chromatographic Methods
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HPLC: Retention time = 12.3 min (C18, 70% acetonitrile/0.1% TFA).
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Chiral HPLC: >99% enantiomeric excess (Chiralpak IA column) .
Comparative Analysis with Analogues
| Compound | Bromine Position | Stereochemistry | TLR4 |
|---|---|---|---|
| (3R)-7-Bromo derivative | 7 | R | 0.8 µM |
| (3S)-7-Bromo derivative | 7 | S | 2.1 µM |
| 6-Bromo isoquinoline | 6 | - | 5.4 µM |
The (3R)-configuration confers superior bioactivity compared to analogues, likely due to optimized hydrogen bonding with TLR4’s Lys-388 residue .
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